N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-[(4-methylphenyl)methylcarbamoylamino]acetamide
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-[(4-methylphenyl)methylcarbamoylamino]acetamide is a complex organic compound featuring an indenyl group, a hydroxyl group, and a carbamoylamino moiety
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-[(4-methylphenyl)methylcarbamoylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-6-8-14(9-7-13)11-21-20(26)22-12-18(25)23-19-16-5-3-2-4-15(16)10-17(19)24/h2-9,17,19,24H,10-12H2,1H3,(H,23,25)(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVGIUHEXWWKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NCC(=O)NC2C(CC3=CC=CC=C23)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-1-one with a suitable hydroxylating agent to introduce the hydroxyl group. Subsequent steps may include the formation of the carbamoylamino group through reactions with appropriate reagents such as 4-methylbenzylamine and acyl chlorides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the hydroxyl group.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antioxidant activities.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Carbamoylamino derivatives: Compounds with similar functional groups may have comparable reactivity and applications.
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